molecular formula C14H11BrN4O B14462484 2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone CAS No. 68763-95-1

2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone

Cat. No.: B14462484
CAS No.: 68763-95-1
M. Wt: 331.17 g/mol
InChI Key: SMCPEBKFAJDVQQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a phthalazinedione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone typically involves multiple steps. One common method starts with the preparation of the phthalazinedione core, followed by the introduction of the bromophenyl group. The final step involves the addition of the hydrazone group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The industrial methods aim to produce the compound in bulk while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bromophenyl group or the phthalazinedione core.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.

Scientific Research Applications

2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological activities. The exact mechanism of action is still under investigation, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-2-(4-bromophenyl)-1,4-phthalazinedione 4-hydrazone
  • 2,3-Dihydro-2-(3-chlorophenyl)-1,4-phthalazinedione 4-hydrazone
  • 2,3-Dihydro-2-(3-fluorophenyl)-1,4-phthalazinedione 4-hydrazone

Uniqueness

2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone stands out due to its specific bromophenyl group, which imparts unique chemical and biological properties

Properties

CAS No.

68763-95-1

Molecular Formula

C14H11BrN4O

Molecular Weight

331.17 g/mol

IUPAC Name

2-(3-bromophenyl)-4-hydrazinylphthalazin-1-one

InChI

InChI=1S/C14H11BrN4O/c15-9-4-3-5-10(8-9)19-14(20)12-7-2-1-6-11(12)13(17-16)18-19/h1-8H,16H2,(H,17,18)

InChI Key

SMCPEBKFAJDVQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Br)NN

Origin of Product

United States

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